molecular formula C9H10O2 B13088949 4-Ethyl-3-hydroxybenzaldehyde CAS No. 532966-51-1

4-Ethyl-3-hydroxybenzaldehyde

Cat. No.: B13088949
CAS No.: 532966-51-1
M. Wt: 150.17 g/mol
InChI Key: RWGUJCCQJVSVNS-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 4-ethylphenol using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-ethylphenol. This process involves the use of a suitable catalyst and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethyl-3-hydroxybenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 4-ethyl-3-hydroxybenzyl alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives like ethers and esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products

    Oxidation: 4-Ethyl-3-hydroxybenzoic acid.

    Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4-Ethyl-3-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbenzaldehyde: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    3-Hydroxybenzaldehyde: Lacks the ethyl group, affecting its physical and chemical properties.

    4-Hydroxybenzaldehyde: Lacks the ethyl group, leading to different reactivity and uses.

Uniqueness

4-Ethyl-3-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

4-Ethyl-3-hydroxybenzaldehyde, a compound with the molecular formula C9H10O2, is recognized for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound can undergo various chemical transformations, which are essential for its biological activity:

  • Oxidation : It can be oxidized to form 4-ethyl-3-hydroxybenzoic acid.
  • Reduction : The aldehyde group can be reduced to yield 4-ethyl-3-hydroxybenzyl alcohol.
  • Substitution : The hydroxyl group allows for electrophilic aromatic substitution, leading to the formation of derivatives such as ethers and esters.

These reactions are facilitated by reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing its potential as a natural preservative or therapeutic agent. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has been noted for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. In vitro studies have shown that this compound enhances intracellular antioxidant activity, contributing to cellular protection against oxidative damage .

The biological effects of this compound can be attributed to its structural components:

  • Hydroxyl Group : This group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Aldehyde Group : It can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction modulates various biochemical pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone diameter of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. This suggests a promising application in treating infections caused by these pathogens.
  • Antioxidant Studies : A recent study found that treatment with this compound (50 µM) resulted in a significant increase in cell viability (up to 85%) in astrocyte cultures exposed to oxidative stress induced by Angiostrongylus cantonensis excretory-secretory products. This highlights its protective role against apoptosis in neural cells .

Comparative Analysis of Biological Activities

Activity Effectiveness Mechanism Reference
AntimicrobialModerateDisruption of cell membranes
AntioxidantHighScavenging free radicals
NeuroprotectiveSignificantInhibition of apoptosis-related pathways

Properties

CAS No.

532966-51-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C9H10O2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-6,11H,2H2,1H3

InChI Key

RWGUJCCQJVSVNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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